molecular formula C10H8N4O3S B2571042 4-methyl-N-(3-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 183306-66-3

4-methyl-N-(3-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2571042
CAS No.: 183306-66-3
M. Wt: 264.26
InChI Key: GEXYXTHJXQOYDI-UHFFFAOYSA-N
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Description

4-methyl-N-(3-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide is an organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a methyl group at the 4th position, a nitrophenyl group at the N-position, and a carboxamide group at the 5th position of the thiadiazole ring. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 4-methyl-N-(3-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with 3-nitroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

4-methyl-N-(3-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The biological activity of 4-methyl-N-(3-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide is primarily attributed to its ability to interact with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anticancer activity is thought to involve the induction of apoptosis in cancer cells through the modulation of key signaling pathways, such as the Bcl-2/Bax pathway .

Comparison with Similar Compounds

4-methyl-N-(3-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives, such as:

Properties

IUPAC Name

4-methyl-N-(3-nitrophenyl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3S/c1-6-9(18-13-12-6)10(15)11-7-3-2-4-8(5-7)14(16)17/h2-5H,1H3,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXYXTHJXQOYDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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